

Head-to-head comparison of 1-Benzy lindoline and tetrahydroquinoline in drug design

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Compound of Interest

Compound Name: 1-Benzy lindoline

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Head-to-Head Comparison: 1-Benzy lindoline and Tetrahydroquinoline in Drug Design

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Both **1-Benzy lindoline** and 1,2,3,4-Tetrahydroquinoline are nitrogen-containing heterocyclic scaffolds that have garnered interest in drug design due to their presence in a variety of biologically active molecules. This guide provides a detailed head-to-head comparison of these two scaffolds, summarizing available quantitative data, outlining key experimental protocols, and visualizing relevant biological pathways to aid researchers in making informed decisions during the drug discovery process.

Physicochemical Properties: A Foundation for Drug-Likeness

The physicochemical properties of a scaffold are fundamental to its drug-likeness, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A comparison of the key physicochemical parameters for **1-Benzy lindoline** and Tetrahydroquinoline is presented below. It is important to note that while extensive experimental data is available for tetrahydroquinoline, the data for **1-benzy lindoline** is primarily based on computational predictions.

Property	1-Benzylindoline	Tetrahydroquinoline	Significance in Drug Design
Molecular Formula	C ₁₅ H ₁₅ N	C ₉ H ₁₁ N	Influences molecular weight and elemental composition.
Molecular Weight	209.29 g/mol	133.19 g/mol	A key determinant of size and often correlates with permeability and solubility.
LogP (Octanol/Water Partition Coefficient)	3.6 (Predicted)	2.3 (Experimental)	Measures lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA)	3.2 Å ² (Predicted)	12.0 Å ² (Predicted)	Predicts hydrogen bonding potential and influences cell permeability.
pKa	Not Available	5.09 (Predicted)[1]	Determines the ionization state at physiological pH, impacting solubility and target interaction.
Aqueous Solubility	Not Available	<1 g/L (20 °C)[2]	Crucial for dissolution and absorption in the gastrointestinal tract.

Note: The lack of extensive experimental data for **1-benzylindoline** necessitates reliance on in silico predictions for some of its properties.

Pharmacological Profile: A Tale of Two Scaffolds

The pharmacological activities of derivatives based on these scaffolds are diverse.

Tetrahydroquinoline has been extensively studied and its derivatives have demonstrated a broad spectrum of biological activities. In contrast, the pharmacological profile of the **1-benzylindoline** scaffold is less characterized in the public domain, with more research focused on the related 1-benzylindole and indolinone structures.

Anticancer Activity

Both scaffold families have been explored for their potential as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.

Tetrahydroquinoline Derivatives:

Derivatives of tetrahydroquinoline have shown promising anticancer activities across various cancer cell lines. Their mechanisms of action often involve the inhibition of critical enzymes in cell signaling pathways. For instance, some derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Compound Type	Cancer Cell Line	IC ₅₀ (μM)	Reference
Tetrahydroquinolinone derivative	HCT-116 (Colon)	~13	[3]
Tetrahydroquinolinone derivative	A549 (Lung)	11.33 ± 0.67	[3]
3,4-Diaryl-1,2,3,4-tetrahydroquinoline	H460 (Lung)	4.9 ± 0.7	[4]
3,4-Diaryl-1,2,3,4-tetrahydroquinoline	A-431 (Skin)	2.0 ± 0.9	[4]
3,4-Diaryl-1,2,3,4-tetrahydroquinoline	HT-29 (Colon)	4.4 ± 1.3	[4]
2-Arylquinoline derivative	HeLa (Cervical)	8.3	[5]
Tetrahydroisoquinoline derivative	MCF-7 (Breast)	0.43 μg/mL	[6]
Tetrahydroisoquinoline derivative	MDA-MB-231 (Breast)	0.37 μg/mL	[6]

1-Benzylindoline and Related Scaffolds:

Direct evidence for the anticancer activity of the **1-benzylindoline** scaffold is limited in publicly available literature. However, the closely related 1-benzylindole and indolinone scaffolds have been investigated for their cytotoxic effects. For example, certain 1-benzylindole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. One study reported that a 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline derivative displayed potent efficacy against ovarian cancer xenografts in nude mice, with a tumor growth suppression of $100.0 \pm 0.3\%$. [7][8] It is plausible that the **1-benzylindoline** scaffold could serve as a basis for the development of novel anticancer agents, though further research is required to validate this.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery.

Tetrahydroquinoline Derivatives:

Certain tetrahydroquinoline derivatives have been reported to possess anti-inflammatory properties.^[9] Their mechanism of action can involve the inhibition of pro-inflammatory enzymes such as lipoxygenases (LOX).

Compound Type	Assay	IC ₅₀ (μM)	Reference
Tetrahydroquinoline derivative	In vivo rat carrageenan paw edema	Active	^[9]
Tetrahydroquinoline derivative	In vivo rat developing adjuvant arthritis	Active	^[9]

1-Benzylindoline and Related Scaffolds:

While specific anti-inflammatory data for **1-benzylindoline** is scarce, the related indoline scaffold has been explored for this activity. A study on indoline-based compounds identified dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), with one derivative showing an IC₅₀ of 0.41 ± 0.01 μM for 5-LOX.^[10] This suggests that the indoline core, and by extension potentially the **1-benzylindoline** scaffold, could be a valuable starting point for the design of novel anti-inflammatory agents.

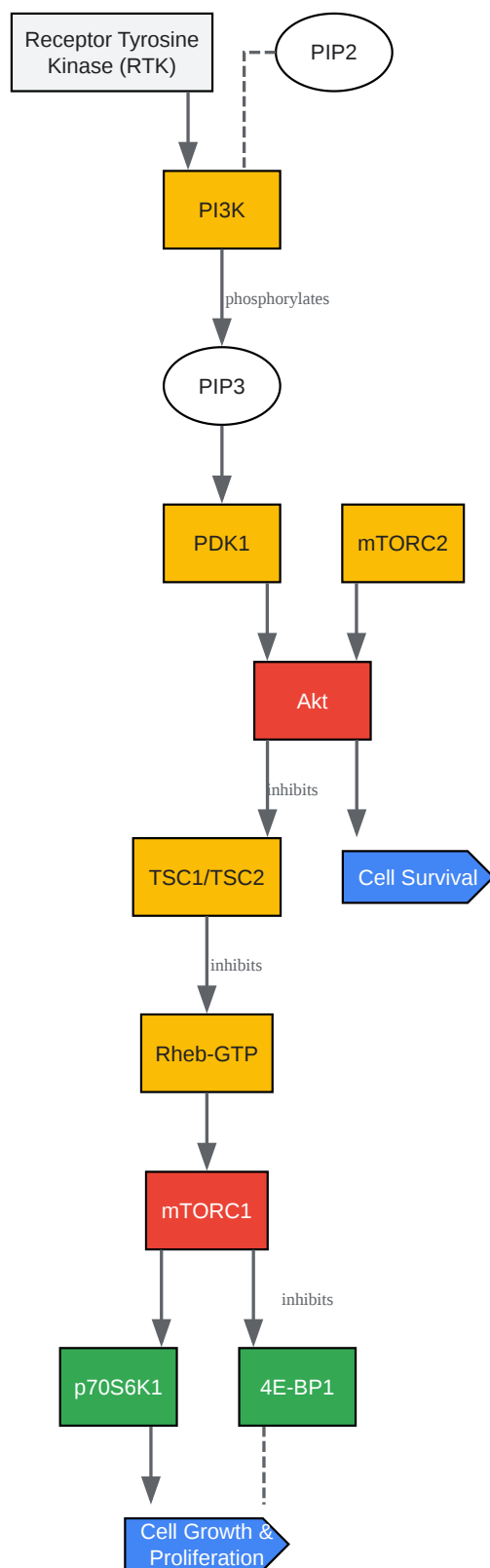
Signaling Pathways in Focus

The biological activities of these scaffolds are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.^{[7][8][11]} Both tetrahydroquinoline and

indole-based scaffolds have been utilized to develop inhibitors targeting components of this pathway.

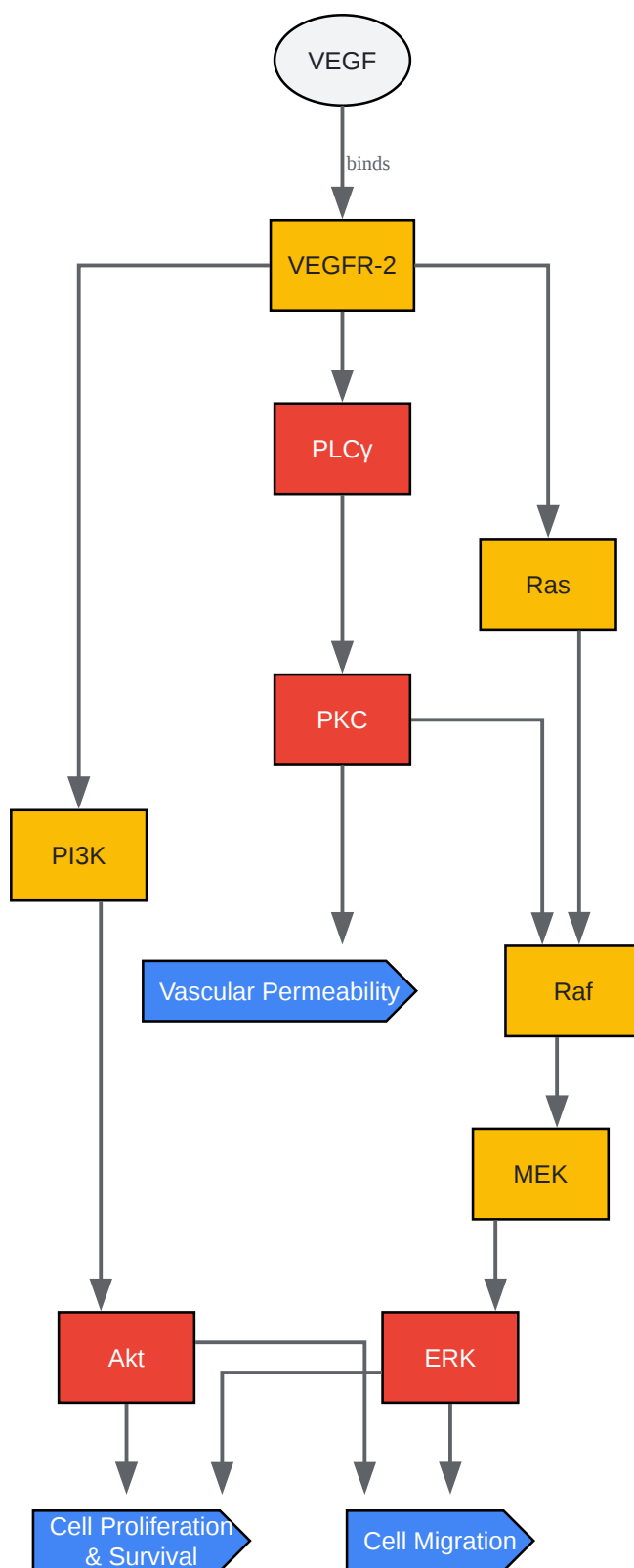


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Caption: The PI3K/Akt/mTOR signaling pathway, a key target in cancer therapy.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling is a critical pathway in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13] Indole-based structures, in particular, have been incorporated into potent VEGFR-2 inhibitors.



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Caption: The VEGFR-2 signaling pathway, a key regulator of angiogenesis.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

- 96-well microtiter plates
- Cancer cell lines of interest
- Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
- Test compounds (**1-Benzylindoline** or Tetrahydroquinoline derivatives)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 μ L of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO or other solvent) and a positive control (a known cytotoxic drug).

- **Incubation:** Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- **MTT Addition:** After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Lipoxygenase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory response.

Materials:

- Lipoxygenase enzyme solution (from soybean)
- Linoleic acid (substrate)
- Borate buffer (pH 9.0)
- Test compounds
- UV-Vis spectrophotometer

Procedure:

- **Reaction Mixture Preparation:** In a cuvette, prepare a reaction mixture containing borate buffer and the test compound at various concentrations.

- **Enzyme Addition:** Add the lipoxygenase enzyme solution to the reaction mixture and incubate for a few minutes at room temperature.
- **Initiation of Reaction:** Initiate the reaction by adding the linoleic acid substrate to the cuvette.
- **Absorbance Measurement:** Immediately measure the change in absorbance at 234 nm over a period of time (e.g., 5 minutes). The formation of hydroperoxides from linoleic acid by lipoxygenase results in an increase in absorbance at this wavelength.
- **Data Analysis:** Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC₅₀ value can be determined from a dose-response curve.

Conclusion

This guide provides a comparative overview of **1-Benzylindoline** and Tetrahydroquinoline in the context of drug design. Tetrahydroquinoline is a well-established and versatile scaffold with a broad and well-documented range of pharmacological activities, supported by a wealth of experimental data. In contrast, the **1-benzylindoline** scaffold remains a relatively underexplored area. While its structural similarity to biologically active indole and indolinone derivatives suggests potential, a significant need exists for further research to elucidate its physicochemical properties and pharmacological profile. This guide serves as a foundational resource for researchers, highlighting the current state of knowledge and identifying key areas for future investigation in the quest for novel therapeutics.

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